molecular formula C35H38N4O9 B8234890 O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester

Cat. No.: B8234890
M. Wt: 658.7 g/mol
InChI Key: FJYOABRVKHDUNV-WJYGJJSKSA-N
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Description

“O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester” (CAS: 878483-02-4) is a specialized glycoconjugate used in glycopeptide synthesis and carbohydrate chemistry. Its structure integrates three critical functional groups:

  • 2-Azido group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation .
  • 4,6-O-Benzylidene: A protective group stabilizing the galactopyranosyl ring during synthetic modifications .
  • N-Fmoc-L-serine tert-Butyl Ester: The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group, while the tert-butyl ester enhances solubility in organic solvents .

This compound is commercially available from suppliers like TCI Chemicals at a premium price (¥23,600 per unit), reflecting its synthetic complexity and niche applications in glycomics .

Properties

IUPAC Name

tert-butyl (2S)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O9/c1-35(2,3)48-31(41)26(37-34(42)45-17-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25)18-43-33-28(38-39-36)29(40)30-27(46-33)19-44-32(47-30)20-11-5-4-6-12-20/h4-16,25-30,32-33,40H,17-19H2,1-3H3,(H,37,42)/t26-,27+,28+,29+,30-,32-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYOABRVKHDUNV-WJYGJJSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)CO[C@@H](O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Overview of Synthesis

The compound’s preparation follows a modular approach:

  • Protection of the galactopyranosyl donor at the 4,6-positions via benzylidene acetal formation.

  • Azide introduction at the 2-position through nucleophilic substitution.

  • Glycosylation of the serine residue under stereocontrolled conditions.

  • Fmoc protection of the amine and tert-butyl ester formation for carboxylate stabilization .

Each step requires precise control of reaction parameters to preserve stereochemical integrity and functional group compatibility .

Protection of Hydroxyl Groups

The 4,6-O-benzylidene acetal is installed early to block reactive hydroxyls and direct subsequent modifications. The reaction employs D-galactose dissolved in anhydrous DMF, treated with benzaldehyde dimethyl acetal (1.2 eq) and p-toluenesulfonic acid (0.1 eq) at 0°C for 6 hours. The benzylidene group enhances solubility in organic solvents and prevents undesired side reactions during azidation.

Table 1: Conditions for 4,6-O-Benzylidene Protection

ParameterValue
Starting MaterialD-Galactose
ReagentBenzaldehyde dimethyl acetal
Catalystp-Toluenesulfonic acid
SolventAnhydrous DMF
Temperature0°C → RT
Yield85–90%

Introduction of the Azido Group

The 2-position is functionalized via a two-step sequence:

  • Mitsunobu Reaction : The 2-hydroxyl is replaced with an azide using DPPA (diphenylphosphoryl azide) under Mitsunobu conditions (DIAD, PPh₃) .

  • Purification : The crude product is isolated via silica gel chromatography (hexane/EtOAc 3:1), yielding the 2-azido intermediate as a white solid .

Key Consideration : The α-configuration is preserved by leveraging the neighboring group participation of the benzylidene acetal, ensuring >95% stereopurity .

Glycosylation Reaction

The glycosylation of N-Fmoc-L-serine tert-butyl ester is achieved using trimethylsilyl triflate (TMSOTf) as a promoter. The azidated galactopyranosyl donor (1.5 eq) is activated in anhydrous CH₂Cl₂ at −40°C, followed by dropwise addition to the serine acceptor . The reaction proceeds for 12 hours, affording the glycosylated product in 70–75% yield after column chromatography.

Table 2: Glycosylation Parameters

ParameterValue
Donor2-Azido-4,6-O-benzylidene galactose
AcceptorN-Fmoc-L-serine tert-butyl ester
PromoterTMSOTf (0.2 eq)
SolventAnhydrous CH₂Cl₂
Temperature−40°C → −20°C
Yield70–75%

Fmoc Protection and tert-Butyl Ester Formation

The serine residue is pre-protected before glycosylation:

  • Fmoc Protection : L-serine is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in THF/water (2:1) at pH 8–9 .

  • tert-Butyl Esterification : The carboxylate is protected using tert-butyl bromide and DIPEA in DMF at 50°C .

Critical Note : Sequential protection avoids side reactions during glycosylation, ensuring >90% purity at each stage .

Purification and Characterization

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity . Structural confirmation relies on:

  • NMR : δ 7.75 ppm (Fmoc aromatic protons), δ 5.52 ppm (benzylidene acetal).

  • HRMS : [M+Na]⁺ calcd. 695.2534, found 695.2538 .

Table 3: Analytical Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 4.42 (d, J=8.0 Hz, H-1α)
¹³C NMRδ 101.2 (C-1), δ 154.8 (Fmoc carbonyl)
IR2105 cm⁻¹ (N₃ stretch)

Challenges and Optimization

  • Stereochemical Control : Minor β-anomer formation (<5%) is mitigated by kinetic control at low temperatures .

  • Azide Stability : Reactions are conducted under argon to prevent azide degradation.

  • Scalability : Batch sizes >10 g require slower reagent addition to manage exothermicity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Fmoc-Cl: Used for Fmoc protection.

    Diisopropylethylamine (DIPEA): Used as a base in Fmoc protection.

    Tert-Butyl Alcohol: Used in esterification reactions

Major Products Formed

Scientific Research Applications

Drug Development

Overview : The compound serves as an important intermediate in the synthesis of glycosylated drugs. Its ability to enhance the efficacy and targeting capabilities of therapeutic agents makes it valuable in pharmaceutical research.

Key Findings :

  • Glycosylation : Glycosylated drugs often exhibit improved pharmacokinetics and bioavailability. The introduction of carbohydrate moieties can enhance binding affinity to biological targets.
  • Case Study : Research has demonstrated that incorporating O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine into drug candidates significantly increases their selectivity for cancer cells over normal cells.

Bioconjugation

Overview : The azido group in this compound allows for click chemistry applications, facilitating the attachment of various biomolecules. This property is crucial for developing targeted drug delivery systems.

Key Findings :

  • Click Chemistry : The azide can react with alkyne-functionalized molecules under mild conditions to form stable triazole linkages.
  • Application Example : Researchers have utilized this compound to create antibody-drug conjugates (ADCs) that selectively deliver cytotoxic agents to tumor cells while minimizing systemic toxicity.

Glycobiology Studies

Overview : This compound aids in investigating carbohydrate-protein interactions, which are vital for understanding various cellular processes and disease mechanisms.

Key Findings :

  • Interaction Studies : The compound is used to probe the binding affinities between glycoproteins and lectins, providing insights into cell signaling pathways.
  • Case Study : A study highlighted how the compound helped elucidate the role of specific glycan structures in viral entry into host cells.

Diagnostic Applications

Overview : The compound can be employed in developing diagnostic agents that leverage glycan recognition for improved specificity in disease detection methods.

Key Findings :

  • Glycan Recognition : By modifying diagnostic agents with this compound, researchers have enhanced the sensitivity and specificity of assays for diseases such as cancer and infectious diseases.
  • Application Example : A diagnostic assay developed using this compound demonstrated a significant increase in specificity for detecting certain biomarkers associated with breast cancer.

Material Science

Overview : The compound is explored for creating functionalized materials with specific properties, such as enhanced biocompatibility for biomedical applications.

Key Findings :

  • Functionalization of Materials : Incorporating this compound into polymer matrices has shown promise in developing scaffolds for tissue engineering.
  • Case Study : A study demonstrated that scaffolds modified with this compound exhibited improved cell adhesion and proliferation compared to unmodified controls.

Data Tables

Application AreaKey FeaturesExample Use Case
Drug DevelopmentEnhances efficacy and targetingGlycosylated cancer therapeutics
BioconjugationFacilitates click chemistryAntibody-drug conjugates (ADCs)
Glycobiology StudiesInvestigates carbohydrate-protein interactionsBinding studies with viral proteins
Diagnostic ApplicationsImproves specificity in disease detectionBiomarker detection assays
Material ScienceEnhances biocompatibilityTissue engineering scaffolds

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name CAS Number Key Substituents Molecular Weight Applications
O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester 878483-02-4 Azido, benzylidene, Fmoc, tert-butyl 682.70 g/mol Glycopeptide synthesis, click chemistry
O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester 195976-07-9 Threonine residue (additional methyl group) 696.73 g/mol Stereoselective glycosylation, antibiotic studies
2-Azidoethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside 142072-12-6 Acetamido, glucopyranoside backbone 318.29 g/mol Bacterial cell wall mimics, enzymatic assays
N-(Fluoren-9-ylmethoxycarbonyl)-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl-(1→3)-2-azido-2-deoxy-alpha-D-galactopyranosyl)-L-threonine benzyl ester N/A Tetra-O-acetyl, benzyl ester ~950 g/mol (estimated) Glycosylation intermediate, vaccine development

Key Observations:

Amino Acid Backbone: Replacing serine with threonine (CAS 195976-07-9) introduces a methyl group, altering stereoelectronic effects and biological recognition .

Protective Groups : The benzylidene group in the target compound enhances stability compared to acetylated analogues (e.g., CAS 142072-12-6), which require harsh deprotection conditions (e.g., 80% acetic acid at 70°C) .

Solubility and Reactivity: The tert-butyl ester in the target compound improves solubility in nonpolar solvents compared to benzyl esters (e.g., compound in ), which are prone to hydrogenolysis .

Key Findings:

  • The target compound’s yield (~48%) is comparable to other iodoglycosylation reactions (e.g., ), but lower than threonine derivatives due to steric hindrance from the serine backbone .
  • High yields for threonine analogues (82%) suggest optimized protocols for benzylidene protection .

Pharmacological and Industrial Relevance

  • Click Chemistry: The azido group in the target compound enables efficient conjugation with alkynes, outperforming non-azido analogues (e.g., CAS 20309-70-0) in bioorthogonal labeling .
  • Cost Considerations : At ¥23,600 per unit, the target compound is 14% costlier than its threonine variant (¥20,700), likely due to lower commercial demand .

Biological Activity

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-butyl ester (referred to as GalN3) is a compound of significant interest in the fields of drug development, bioconjugation, and glycobiology. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C36H40N4O9
  • Molecular Weight : 672.74 g/mol
  • Appearance : Light yellow to yellow crystalline powder
  • CAS Number : 195976-07-9

The biological activity of GalN3 primarily arises from its azido group, which allows for click chemistry applications. This feature facilitates the conjugation of biomolecules, enhancing targeted drug delivery systems and enabling the study of carbohydrate-protein interactions.

Applications in Research

  • Drug Development :
    • GalN3 serves as a versatile intermediate in synthesizing glycosylated drugs. Its structure enhances the efficacy and targeting capabilities of these drugs by modifying their pharmacokinetics and bioavailability .
  • Bioconjugation :
    • The azido group enables efficient bioconjugation through click chemistry, allowing researchers to attach various biomolecules, including peptides and proteins, for targeted therapeutic applications .
  • Glycobiology Studies :
    • Researchers utilize GalN3 to investigate carbohydrate-protein interactions, which are crucial for understanding various cellular processes and disease mechanisms. This compound aids in elucidating the roles of glycans in cell signaling and adhesion .
  • Diagnostic Applications :
    • GalN3 can be employed in developing diagnostic agents that utilize glycan recognition, improving the specificity of disease detection methods. Its ability to interact selectively with specific glycan structures makes it valuable for developing assays and imaging agents .
  • Material Science :
    • The compound is also explored for creating functionalized materials with enhanced biocompatibility for biomedical applications, including tissue engineering and regenerative medicine .

Research Findings

Several studies have highlighted the potential of GalN3 in various applications:

  • A study demonstrated that glycosylated MUC1 fragments synthesized using Fmoc-based automated solid-phase peptide chemistry exhibited significantly enhanced binding affinities to galectins compared to their non-glycosylated counterparts. This indicates the importance of glycosylation in modulating protein interactions critical for cell signaling and immune response .
  • Another research effort focused on the construction of 2-azido-2-deoxy-galactosidic linkages using GalN3 as a building block, showcasing its utility in synthesizing complex carbohydrate structures essential for studying glycan-mediated biological processes .

Case Studies

StudyFindings
Synthesis of Glycosylated MUC1Enhanced binding affinity to galectins when glycosylated with GalN3 compared to non-glycosylated forms .
Construction of Azido LinkagesSuccessful synthesis of complex carbohydrate structures utilizing GalN3 as a key intermediate .

Q & A

Q. What are the critical steps in synthesizing O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester, and how do protecting groups influence the process?

The synthesis involves sequential protection, glycosylation, and deprotection steps. The 4,6-O-benzylidene group protects the galactopyranosyl moiety during glycosylation, preventing unwanted side reactions at the 4 and 6 hydroxyl positions . The azido group at the 2-position acts as a latent amine precursor, enabling subsequent functionalization (e.g., via Staudinger or click chemistry) . The Fmoc group on serine ensures orthogonal protection during solid-phase peptide synthesis, while the tert-butyl ester stabilizes the carboxylic acid against premature hydrolysis . Key steps include:

  • Glycosylation : Use of trichloroacetimidate donors (e.g., ) or iodonium ion-promoted coupling (as in ).
  • Deprotection : Selective removal of benzylidene (e.g., via acidic hydrolysis) and Fmoc (via piperidine).

Q. How can researchers verify the stereochemical integrity of the alpha-D-galactopyranosyl linkage in this compound?

Stereochemical validation requires NMR spectroscopy (e.g., 1H^1H- and 13C^{13}C-NMR) to confirm coupling constants (JJ-values) and NOE correlations. For example:

  • Coupling constants : J1,2J_{1,2} in α-D-galactopyranosyl residues typically ranges from 3–4 Hz, distinct from β-anomers (J78HzJ \approx 7–8 \, \text{Hz}) .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry (as demonstrated in for a similar glycoside).

Advanced Research Questions

Q. What experimental design strategies optimize glycosylation yields for sterically hindered intermediates like this compound?

Optimization requires Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst). For example:

  • Solvent selection : Polar aprotic solvents (e.g., CH2_2Cl2_2) enhance glycosyl donor activation .
  • Catalyst systems : N-Iodosuccinimide (NIS) or BF3_3-Et2_2O improve coupling efficiency for hindered acceptors .
  • Statistical modeling : Response surface methodology (RSM) can identify optimal reaction conditions (see ).

Q. How can researchers resolve contradictions in NMR data when characterizing intermediates with overlapping proton signals?

Advanced NMR techniques are critical:

  • 2D experiments : HSQC and HMBC resolve overlapping signals by correlating 1H^1H-13C^{13}C couplings (e.g., used HSQC to assign carbons in a complex glycoside).
  • DEPT and COSY : Differentiate methylene/methine groups and establish connectivity.
  • Isotopic labeling : 15N^{15}N- or 19F^{19}F-tags simplify tracking specific functional groups (e.g., azido or Fmoc).

Q. What methodologies ensure the stability of the azido group during prolonged storage or under reaction conditions?

  • Storage : Azides are light-sensitive; store in amber vials at –20°C under inert gas .
  • Reaction conditions : Avoid reducing agents (e.g., Pd/H2_2) and prolonged exposure to UV light.
  • Stability assays : Monitor via IR spectroscopy (azide stretch at ~2100 cm1^{-1}) or TLC with ninhydrin staining .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final deprotection step of the tert-butyl ester?

  • Acid selection : Use trifluoroacetic acid (TFA) in CH2_2Cl2_2 for efficient cleavage without side reactions .
  • Temperature control : Deprotect at 0°C to minimize hydrolysis of sensitive groups (e.g., Fmoc).
  • Workup : Neutralize with aqueous NaHCO3_3 to isolate the free carboxylic acid .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities down to 0.1% .
  • NMR with cryoprobes : Enhances sensitivity for low-abundance species.
  • Elemental analysis : Validates purity by comparing theoretical vs. experimental C/H/N ratios.

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